molecular formula C7H9NO3 B1269790 3-Amino-3-(furan-2-yl)propanoic acid CAS No. 73456-99-2

3-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B1269790
CAS No.: 73456-99-2
M. Wt: 155.15 g/mol
InChI Key: YIKVKIOGYSPIMP-UHFFFAOYSA-N
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Description

3-Amino-3-(furan-2-yl)propanoic acid is an organic compound that features both an amino group and a furan ring. This compound is of interest due to its unique structure, which combines the properties of amino acids and heterocyclic compounds. It is used in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-Amino-3-(furan-2-yl)propanoic acid is believed to be the enzyme cyclooxygenase-2 (COX-2) . COX-2 is a key player in the synthesis of pro-inflammatory molecules, making it a significant target for anti-inflammatory drugs.

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory molecules. This can result in reduced inflammation and pain, although the specific downstream effects would depend on the context of the inflammation and the specific cells involved .

Pharmacokinetics

For instance, its absorption would determine how much of the compound enters the systemic circulation, while its metabolism and excretion would influence the duration of its action .

Result of Action

The primary result of the action of this compound is the potential reduction of inflammation due to its inhibition of COX-2 . This could lead to a decrease in symptoms associated with inflammation, such as pain and swelling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and cost-effective raw materials are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

3-Amino-3-(furan-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)propionic acid: Similar structure but lacks the amino group.

    2-Amino-3-(furan-2-yl)propanoic acid: Positional isomer with the amino group at a different position.

Uniqueness

3-Amino-3-(furan-2-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVKIOGYSPIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340578
Record name 3-amino-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73456-99-2
Record name 3-amino-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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